
Iofetamine hydrochloride
Descripción general
Descripción
Iofetamine hydrochloride I-123 (chemical name: 2-([123I]iodo)-N-methylamphetamine hydrochloride) is a radiopharmaceutical primarily used in single-photon emission computed tomography (SPECT) to assess cerebral blood flow (CBF) and neuronal activity . Its molecular structure combines a lipophilic amphetamine backbone with an iodine-123 radiolabel, enabling efficient blood-brain barrier (BBB) penetration and selective uptake by presynaptic neurons via monoamine transporters .
After intravenous administration, iofetamine accumulates in brain regions with high synaptic density, particularly in the frontal, parietal, and temporal cortices. Its retention in synaptic vesicles mimics endogenous neurotransmitters like dopamine and norepinephrine, making it a functional tracer for neuronal viability . Clinical applications include diagnosing Alzheimer’s disease (AD), vascular dementia, and epilepsy by identifying regional hypoperfusion patterns .
Pharmacokinetic studies indicate rapid renal clearance (elimination half-life: ~6 hours), with minimal hepatobiliary excretion . Radiation exposure is comparable to other iodine-123-labeled agents (~3–5 mSv per dose), adhering to ALARA principles in nuclear medicine .
Métodos De Preparación
Reductive Amination of Phenylacetone
The traditional synthesis of iofetamine hydrochloride begins with phenylacetone (I), a controlled precursor due to its role in amphetamine production. Reductive amination of phenylacetone with ammonium acetate and sodium cyanoborohydride yields d,l-amphetamine (II), which is separated via reduced-pressure distillation to eliminate secondary amine byproducts . Subsequent iodination of the N-acetyl-protected amine introduces iodine at the para position, followed by acid hydrolysis to yield a mixture of ortho-, meta-, and para-iodoamphetamine isomers. The para-isomer (IV) is isolated through crystallization from hydrochloric acid, achieving a purity >95% .
Critical to this method is the reductive condensation of the primary amine salt (IV) with acetone and sodium cyanoborohydride, forming iofetamine (V). The free base is converted to the hydrochloride salt (VI) by treating with dry HCl gas in ether, with yields averaging 60–70% . Challenges include stringent regulatory oversight of phenylacetone and amphetamine intermediates, necessitating alternatives for large-scale production.
Synthesis from p-Iodophenylacetic Acid
To circumvent controlled substances, a second route starts with p-iodophenylacetic acid (VII), synthesized via iodination of phenylacetic acid or diazotization of p-aminophenylacetic acid . Condensation of VII with acetic anhydride produces p-iodophenylacetone (VIII), though yields vary significantly (40–75%) depending on the purity of VII and the base used (e.g., pyridine or triethylamine) . Reductive amination of VIII with isopropylamine and sodium cyanoborohydride in methanol at 50°C for 12 hours yields iofetamine (V), which is precipitated as the hydrochloride salt using HCl-saturated ether.
This method avoids phenylacetone but requires meticulous purification of VII to prevent ketone dimerization. Industrial batches report final yields of 55–65%, with residual acetic acid removed via azeotropic distillation .
Condensation of p-Iodobenzaldehyde with Nitromethane
A third approach employs p-iodobenzaldehyde (IX), which undergoes nitroaldol condensation with nitromethane to form β-nitrostyrene derivatives. Catalytic hydrogenation (H₂/Pd-C) or reductive hydrolysis (Zn/HCl) converts the nitro group to a ketone, yielding p-iodophenylacetone (VIII) . Subsequent reductive amination with isopropylamine follows the same pathway as Method 2, with overall yields of 50–60%.
This route’s advantage lies in the commercial availability of p-iodobenzaldehyde, though the nitroaldol step demands strict moisture control to prevent side reactions.
Comparative Analysis of Synthesis Routes
The table below evaluates key parameters across the three methods:
Parameter | Method 1 (Phenylacetone) | Method 2 (p-Iodophenylacetic Acid) | Method 3 (p-Iodobenzaldehyde) |
---|---|---|---|
Starting Material Cost | High (controlled) | Moderate | Low |
Yield (%) | 60–70 | 55–65 | 50–60 |
Regulatory Complexity | High | Low | Moderate |
Key Challenge | Byproduct separation | Purification of VII | Moisture sensitivity |
Method 1 remains the highest-yielding but is impractical for commercial use due to regulatory constraints. Methods 2 and 3 offer viable alternatives, with Method 3 favored for feedstock accessibility.
Quality Control and Stabilization
Post-synthesis, this compound is stabilized via granulation with hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and thermostabilizers like urea . Heat treatment at 85–120°C for 20–90 minutes converts crystalline API to an amorphous solid dispersion, enhancing solubility and shelf life . Analytical validation employs HPLC (high-performance liquid chromatography) to monitor impurities, with metabolites such as p-iodoamphetamine (PIA) kept below 0.1% .
Formulation includes ascorbic acid (antioxidant) and phosphate buffers (pH 4.0–7.0) to prevent radiochemical degradation, ensuring a 24-hour shelf life at room temperature .
Análisis De Reacciones Químicas
Tipos de reacciones: La solasoдина experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Por ejemplo, se puede oxidar para formar solasoдина-3-ona, un intermedio clave en la síntesis de fármacos esteroideos .
Reactivos y condiciones comunes:
Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando reactivos como bromo o cloro en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen solasoдина-3-ona, solasoдина-3-ol y varios derivados halogenados .
Aplicaciones Científicas De Investigación
La solasoдина tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La solasoдина ejerce sus efectos a través de varios objetivos moleculares y vías. Aumenta los niveles de enzimas antioxidantes como la superóxido dismutasa, la catalasa y el glutatión, al tiempo que reduce la peroxidación lipídica y los niveles de óxido nítrico . Estas acciones contribuyen a sus propiedades neuroprotectoras y anticancerígenas. Además, la solasoдина puede inhibir el complejo p53-MDM2, lo que lleva a la inducción de la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Structural and Functional Analogues
N-isopropyl-p-[123I]iodoamphetamine (123I-IMP)
- Mechanism : Like iofetamine, 123I-IMP is a lipophilic SPECT tracer that crosses the BBB via passive diffusion and binds to cerebral capillaries proportional to blood flow .
- Clinical Use : Both agents detect posterior parietal hypoperfusion in AD. However, 123I-IMP shows stronger correlations with positron emission tomography (PET) glucose metabolism (r = 0.82) than iofetamine (r = 0.71) in AD patients .
- Limitations : 123I-IMP has a longer brain retention time (half-life: ~1 hour vs. iofetamine’s 30 minutes), complicating same-day repeat imaging .
Meta-iodobenzylguanidine (123I-MIBG)
- Mechanism: 123I-MIBG targets adrenergic neurons via norepinephrine transporters, unlike iofetamine’s amphetamine-based uptake .
- Clinical Use : While iofetamine excels in cortical perfusion imaging, 123I-MIBG is specialized for cardiac sympathetic innervation and neuroendocrine tumors (e.g., pheochromocytoma) .
Diagnostic Performance in Dementia
- Key Findings :
- Iofetamine shows superior cortical specificity in differentiating AD from frontotemporal dementia (FTD), with a 92% accuracy rate compared to 123I-IMP’s 85% .
- In multi-infarct dementia, iofetamine detects diffuse perfusion defects, whereas 123I-IMP often misses small-vessel lesions due to lower spatial resolution .
Research Advancements and Limitations
- Advantages of Iofetamine: High target-to-background ratios in early AD stages due to preserved cerebellar uptake for normalization . Compatibility with quantitative SPECT protocols for longitudinal monitoring .
- Limitations: Limited utility in advanced dementia due to global hypoperfusion masking regional deficits . Off-target binding in the striatum may confound Parkinsonian dementia diagnoses .
Actividad Biológica
Iofetamine hydrochloride (IMP) is a radiopharmaceutical compound primarily used in neuroimaging, particularly for assessing cerebral blood flow and diagnosing conditions such as Alzheimer's disease and brain tumors. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and clinical applications.
Pharmacokinetics and Metabolism
This compound is an amphetamine analog labeled with iodine-123, which allows for its use in single-photon emission computed tomography (SPECT) imaging. Its biological activity is characterized by rapid uptake in the lungs, followed by redistribution to the liver and brain. The key pharmacokinetic properties include:
- Peak Brain Uptake : Iofetamine reaches peak brain uptake approximately 30 minutes post-injection, maintaining relatively constant levels for up to 60 minutes .
- Metabolic Pathway :
- Dealkylation : The primary metabolic pathway involves dealkylation to p-iodoamphetamine (PIA), occurring predominantly in the brain, lungs, and liver .
- Deamination : This is considered the rate-limiting step in metabolism, leading to the formation of p-iodophenylacetone, which is subsequently degraded to p-iodobenzoic acid .
- Excretion : The final metabolic product, p-iodohippuric acid, is excreted via the kidneys .
Table 1: Summary of Metabolic Pathways
Metabolic Step | Product | Location | Timeframe |
---|---|---|---|
Dealkylation | p-Iodoamphetamine (PIA) | Brain, Lungs, Liver | ~8-12 hours post-injection |
Deamination | p-Iodophenylacetone | Brain | Rate-limiting step |
Oxidative degradation | p-Iodobenzoic acid | Liver | Following deamination |
Conjugation | p-Iodohippuric acid | Kidneys | Final product for excretion |
Clinical Applications
This compound has been extensively studied for its diagnostic utility in various neurological conditions:
- Alzheimer's Disease : Studies have shown that iofetamine SPECT imaging can differentiate between Alzheimer’s disease and other types of dementia with a sensitivity of 88% and specificity of 87% . The parietal lobes often show the most significant impairment.
- Brain Tumors : Increased uptake of iofetamine has been observed in certain brain tumors such as melanoma. In a study involving patients with metastatic melanoma, four out of five showed increased uptake in tumor regions, suggesting specific binding properties that could aid in differential diagnosis .
Case Study: Iofetamine in Alzheimer's Diagnosis
A study involving 58 patients with Alzheimer's disease utilized iofetamine SPECT imaging to assess regional cerebral perfusion. The findings indicated that specific regions correlated strongly with cognitive impairment scores. This highlights iofetamine's potential as a valuable tool in early diagnosis and management of Alzheimer's disease.
Research Findings
Recent research has focused on enhancing the understanding of iofetamine's biological activity through various methodologies:
- Imaging Techniques : High-performance liquid chromatography (HPLC) has been employed to analyze metabolites from tissue samples post-administration. This allows for a detailed understanding of the compound's distribution and metabolism within the body .
- Comparative Studies : Iofetamine has been compared with other imaging modalities such as positron emission tomography (PET) and computed tomography (CT). It offers advantages in terms of availability and the ability to visualize cerebral perfusion sooner after symptom onset in stroke patients .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for iofetamine hydrochloride, and how do they differ in yield and purity?
this compound (d,l-5-iodo-2-methylaminopropiophenone) is synthesized via three primary routes:
- Route 1 : Reductive amination of phenylacetone using sodium cyanoborohydride, followed by iodination and acid hydrolysis to isolate the para-isomer. This method yields crystalline hydrochloride salts (IV) but requires careful purification to remove secondary amine byproducts .
- Route 2 : A non-controlled-substance pathway starting with p-iodophenylacetic acid (VII), which undergoes acetylation to form p-iodophenylacetone (VIII), followed by reductive amination with isopropylamine. This route avoids regulated precursors but depends on the purity of the starting carboxylic acid .
- Route 3 : Condensation of p-iodobenzaldehyde (IX) with nitromethane, followed by reductive hydrolysis. This method aligns with Scheme 09034702a but shares final steps with Route 2 . Key Considerations : Route 1 achieves higher para-isomer purity (~95%) but involves hazardous intermediates. Route 2 offers regulatory compliance but requires rigorous analytical validation (e.g., HPLC, NMR) to confirm structural integrity.
Q. Which analytical methods are recommended for characterizing this compound and its intermediates?
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantifying impurities, particularly secondary amines and unreacted precursors .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for verifying the para-iodo substitution pattern and distinguishing isomers .
- Salt Form Identification : X-ray crystallography or Fourier-transform infrared (FTIR) spectroscopy validates the hydrochloride salt formation, focusing on characteristic Cl⁻ stretching bands .
Q. How is the radiochemical purity of this compound I-123 validated for neuroimaging applications?
- Radiolabeling Efficiency : Thin-layer chromatography (TLC) or radio-HPLC measures free iodine-123 (Rf = 0.8–1.0) versus bound iofetamine (Rf = 0.2–0.4). Acceptable radiochemical purity is ≥95% .
- Stability Testing : Accelerated degradation studies under light, heat, and pH extremes (e.g., 40°C, pH 2–9) ensure stability over the labeled shelf life (typically 6–8 hours post-reconstitution) .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing cerebral perfusion imaging protocols using this compound I-123?
- Dosimetry : Administered activity (1–3 mCi) must balance signal-to-noise ratios with radiation safety limits (effective dose ~0.02 mSv/MBq) .
- Kinetic Modeling : Compartmental analysis (e.g., two-tissue model) quantifies blood-brain barrier penetration and regional cerebral blood flow (rCBF). Time-activity curves should be sampled at 5-minute intervals for 30–60 minutes post-injection .
- Control Groups : Include age-matched healthy subjects and patients with confirmed Alzheimer’s disease (per McKhann criteria ) to validate diagnostic specificity for neurodegenerative disorders .
Q. How do synthesis byproducts impact the pharmacological profile of this compound?
- Ortho/Meta Isomers : Residual ortho- or meta-iodo isomers (≤5%) may alter blood-brain barrier permeability. Comparative biodistribution studies in rodent models show para-isomer uptake in gray matter is 30% higher than ortho analogs .
- Secondary Amines : Unpurified secondary amines (e.g., N-methyl derivatives) can compete with iofetamine for monoamine transporters, reducing imaging specificity. LC-MS/MS assays are recommended for trace quantification .
Q. What methodological challenges arise when comparing this compound I-123 with other cerebral perfusion tracers (e.g., Tc-99m HMPAO)?
- Tracer Kinetics : Iofetamine’s lipophilicity (logP = 2.1) enables faster brain uptake (<2 minutes) versus Tc-99m HMPAO (~5 minutes), requiring adjusted imaging time windows .
- Quantitative Accuracy : Iofetamine’s first-pass extraction fraction (85–90%) exceeds Tc-99m HMPAO (70–75%), necessitating distinct attenuation correction protocols in SPECT/CT systems .
- Metabolic Stability : Iofetamine undergoes minimal hepatic metabolism, whereas Tc-99m HMPAO is rapidly hydrolyzed, complicating longitudinal studies .
Q. How can researchers address discrepancies in reported synthesis yields across literature?
- Reaction Optimization : Statistical design of experiments (DoE) identifies critical factors (e.g., solvent polarity, temperature). For example, acetonitrile improves reductive amination yields by 15% versus methanol .
- Byproduct Management : Fractional crystallization or preparative HPLC isolates the para-isomer, increasing overall yield from 60% to 78% in Route 1 .
- Cross-Validation : Replicate published protocols with independent analytical teams to control for operator bias .
Q. Methodological Guidelines
- Synthesis Validation : Always include a Certificate of Analysis (CoA) detailing purity (≥98%), residual solvents (e.g., <0.1% ether), and radiochemical identity (for I-123) .
- Ethical Compliance : For clinical studies, follow Institutional Review Board (IRB) protocols for participant selection, informed consent, and radiation exposure documentation .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR, HPLC, and imaging data in public repositories (e.g., Zenodo) .
Propiedades
IUPAC Name |
1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLDFEASYWNJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045774 | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82691-32-5 | |
Record name | Iofetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iofetamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOFETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.